

An In-depth Technical Guide to the Chemical Properties and Structure of Methoxyphenamine

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Compound of Interest

Compound Name: **Methoxyphenamine**

Cat. No.: **B1676417**

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Methoxyphenamine, also known as 2-methoxy-N-methylamphetamine (OMMA), is a sympathomimetic amine of the amphetamine class.^{[1][2]} It has been primarily utilized as a bronchodilator for the relief of symptoms associated with asthma and other respiratory conditions.^{[1][2][3]} This technical guide provides a comprehensive overview of its chemical properties, structure, and associated experimental methodologies for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Methoxyphenamine is a solid at room temperature and its hydrochloride salt is soluble in dimethyl sulfoxide (DMSO). The following table summarizes its key chemical and physical properties.

Property	Value	Source
Molecular Formula	C11H17NO	
Molecular Weight	179.26 g/mol	
IUPAC Name	1-(2-methoxyphenyl)-N-methylpropan-2-amine	
CAS Number	93-30-1	
Melting Point	< 25 °C	
pKa (Strongest Basic)	10.04 - 10.45	
Solubility (DMSO)	34 mg/mL (for HCl salt), 43 mg/mL	
SMILES	CC(CC1=CC=CC=C1OC)NC	
InChI	InChI=1S/C11H17NO/c1-9(12-2)8-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3	
InChIKey	OEHAYUOVELTAPG-UHFFFAOYSA-N	

Chemical Structure

Methoxyphenamine is a substituted amphetamine, characterized by a phenyl ring substituted with a methoxy group at the ortho (2-position) and a methyl group on the nitrogen of the amine. The full IUPAC name is 1-(2-methoxyphenyl)-N-methylpropan-2-amine. It is a racemic mixture.

Experimental Protocols

Synthesis of Methoxyphenamine Hydrochloride

A common synthesis method for **Methoxyphenamine** hydrochloride involves the following steps:

- Schiff Base Formation: o-methoxyphenyl acetone is reacted with a monomethyl amine solution in an organic solvent such as methanol or ethanol to form the corresponding Schiff

base. The reaction is typically carried out at a temperature between 20-35°C for 15-18 hours.

- Reduction: The resulting Schiff base is then reduced using a metal reducing agent like sodium borohydride, potassium borohydride, or lithium aluminum hydride. This reaction is conducted at a temperature of -5 to 5°C for 6-12 hours to yield **Methoxyphenamine** free base.
- Salt Formation: The synthesized **Methoxyphenamine** free base is dissolved in absolute ethanol. A solution of hydrochloric acid in ethanol is then added at a temperature below 0°C to adjust the pH to 2-3. The resulting **Methoxyphenamine** hydrochloride is then separated and purified.

Analytical Determination by HPLC

A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of **Methoxyphenamine** hydrochloride in compound capsule dosage forms.

- Chromatographic Conditions:
 - Column: Ultrasphere C18
 - Mobile Phase: A mixture of dichloromethane, methanol, and a 0.25% (v/v) aqueous solution of diethylamine in a ratio of 20:60:20 (v/v/v).
 - Flow Rate: 1 ml/min
 - Detection: UV detection at 264 nm.
 - Analysis Time: The separation is achieved within 6 minutes.
- Validation: The method demonstrated good linearity for **Methoxyphenamine** hydrochloride in the concentration range of 62.5-375 µg/ml. The intra- and inter-day relative standard deviations (R.S.D.s) were between 0.4% and 0.6%.

Doping Control Analysis using GC-MS and LC-MS/MS

For doping control purposes, **Methoxyphenamine** and its metabolites can be detected in urine samples.

- GC-MS Analysis:

- Sample Preparation: 5 mL of urine is extracted with 2 mL of tert-butyloxymethyl ether at a pH of 14. 5 μ L of the ether layer is then injected into the GC-MS system.
- Instrumentation: An Agilent 5890/5973 GC-MSD system with an HP-5MS column can be used.
- Temperature Program: The oven temperature is started at 85°C for 0.1 min and then increased to 330°C at a rate of 28°C/min.
- Detection: The instrument is operated in SCAN mode (m/z 40-400).

- LC-MS/MS Analysis:

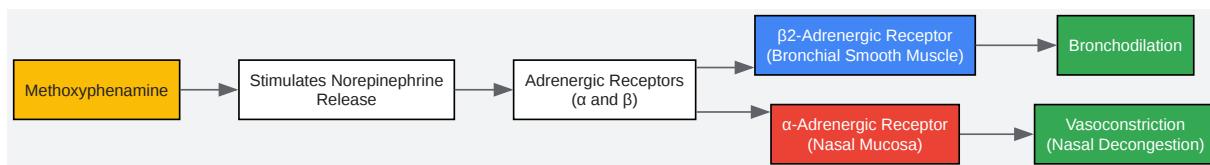
- Sample Preparation: Native urine is enriched with an internal standard (e.g., 2H3-ephedrine) and can be directly injected into the LC-MS/MS system without further treatment.
- Instrumentation: An Applied Biosystems API 2000 mass spectrometer with an atmospheric pressure chemical ionization (APCI) source can be used.
- Chromatography: A Phenomenex Gemini C6-phenyl column is used with an isocratic elution at a flow rate of 800 μ L/min. The mobile phase consists of 5 mM ammonium acetate with 0.1% acetic acid (A) and acetonitrile (B), with the composition held at 90% A.
- Detection: The mass spectrometer is operated in positive ion mode at 400°C. **Methoxyphenamine** is detected by its characteristic product ions at m/z 149, 121, 93, and 91. This method has a limit of detection of 0.7 ng/mL.

Signaling Pathway and Experimental Workflow

Visualizations

Mechanism of Action: β -Adrenergic Receptor Agonism

Methoxyphenamine functions as a β -adrenergic receptor agonist. Its mechanism of action involves stimulating the release of norepinephrine, which in turn activates both α - and β -adrenergic receptors. The activation of β_2 -adrenergic receptors in the bronchial smooth muscle leads to muscle relaxation and bronchodilation, which is its primary therapeutic effect. Additionally, its action on α -adrenergic receptors causes vasoconstriction, leading to nasal decongestant effects.

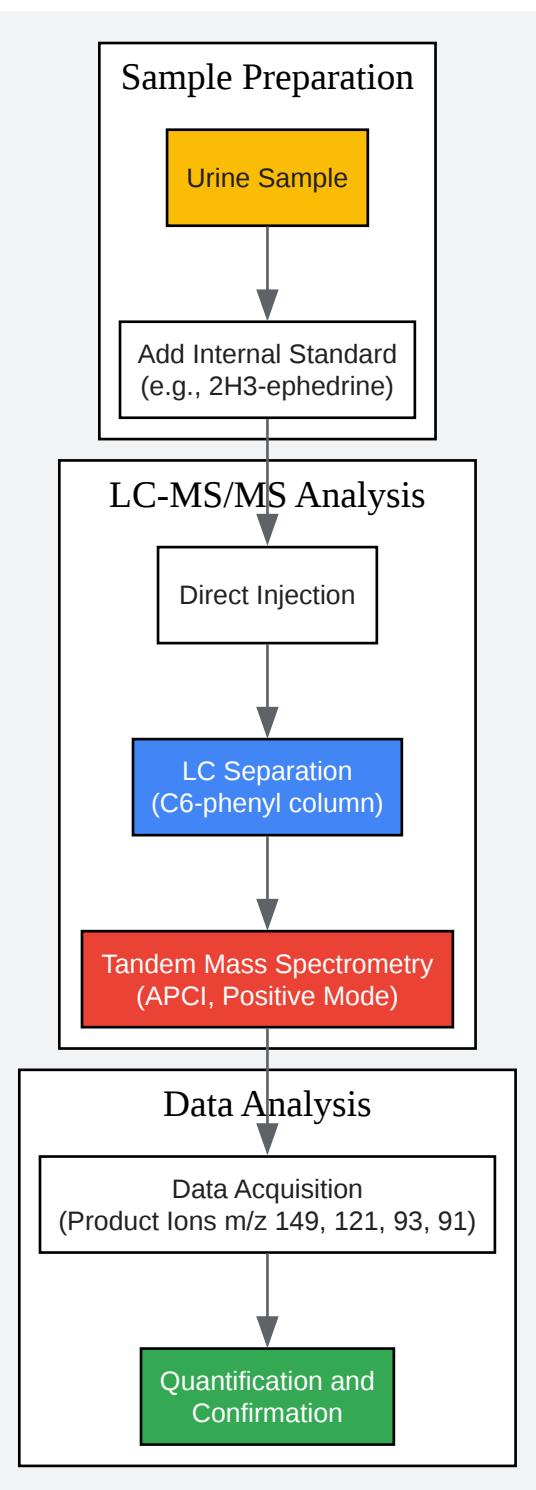


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Caption: Simplified signaling pathway of **Methoxyphenamine**.

Experimental Workflow: LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of **Methoxyphenamine** in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).



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Caption: Workflow for **Methoxyphenamine** analysis by LC-MS/MS.

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